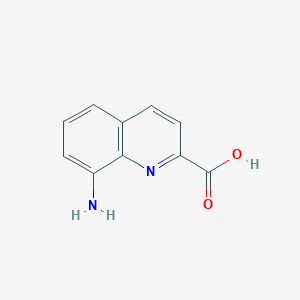

8-aminoquinoline-2-carboxylic Acid

Vue d'ensemble

Description

Synthesis Analysis

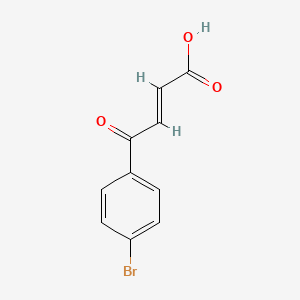

The synthesis of 8-aminoquinoline derivatives, including those with carboxylic acid functionalities, often involves complex reactions with nitro-substituted aromatic carboxylic acids. These processes result in the formation of proton-transfer compounds through primary hydrogen-bonding interactions (Smith et al., 2001). Another approach for synthesizing related quinoline carboxylic acids involves reactions starting from compounds like 3-amino-p-toluic acid or the hydrolysis of cyanoquinolines, demonstrating the versatility in synthetic methodologies for accessing this class of compounds (Gracheva & Tochilkin, 1980).

Molecular Structure Analysis

The crystal structures of 8-aminoquinoline complexes with nitro-substituted benzoic acids reveal insights into the molecular structure of these compounds. Protonation of the quinoline nitrogen is a common feature, facilitating primary hydrogen-bonding interactions that often result in polymeric chain structures. This highlights the structural versatility and potential for forming varied molecular assemblies (Smith et al., 2001).

Chemical Reactions and Properties

8-Aminoquinoline serves as a powerful directing group in metal-catalyzed direct functionalization of C-H bonds, showcasing its chemical reactivity and utility in synthetic chemistry. This attribute is particularly significant in the formation of carboxylic acids or derivatives thereof, underlining the compound's pivotal role in facilitating complex chemical transformations (Corbet & De Campo, 2013).

Physical Properties Analysis

The study of 8-aminoquinoline derivatives’ physical properties, including their crystal structures and hydrogen bonding interactions, sheds light on their stability and potential for forming diverse supramolecular architectures. Such analyses contribute to our understanding of the compound's behavior in solid-state forms and its interactions at the molecular level (Smith et al., 2008).

Chemical Properties Analysis

8-Aminoquinoline and its carboxylic acid derivatives exhibit remarkable chemical properties, including their role in facilitating bidentate ligand-mediated reactions. These properties are crucial for the selective removal of auxiliary groups and the synthesis of complex amino acids, demonstrating the compound's versatility and applicability in advanced organic synthesis (Zhang et al., 2019).

Applications De Recherche Scientifique

Medicinal Chemistry

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a powerful tool for the synthesis of a variety of molecules .

Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Pharmacological Applications

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Fluorescent Probes for Zinc Ion Determination

8-Amidoquinoline derivatives have been used as fluorescent probes for zinc ion determination . These probes are used in environmental and biological applications . The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability . These derivatives have vast potential as functional receptors for zinc ions primarily because of their fast reactivity, good selectivity, and bio-compatibility, especially for biological applications .

Remote C–H Functionalization

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a powerful tool for the synthesis of a variety of molecules . The synthesis of substituted 8-aminoquinoline is of great importance .

Chelation Properties

8-Hydroxyquinoline-2-carboxylic acid, a derivative of 8-aminoquinoline, has been recognized as a natural chelant . The high production of this compound in the gut of several Noctuid larvae has inspired the study of its chelation properties towards Fe2+ and Fe3+ . This could have potential applications in environmental science and biochemistry .

Orientations Futures

Given the vast number of applications of quinoline-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of quinoline derivatives . The development of more efficient and diverse synthetic strategies for 8-aminoquinoline-2-carboxylic Acid could be a promising direction for future research .

Propriétés

IUPAC Name |

8-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYCPHGLRYTKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358809 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-aminoquinoline-2-carboxylic Acid | |

CAS RN |

91289-36-0 | |

| Record name | 8-aminoquinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

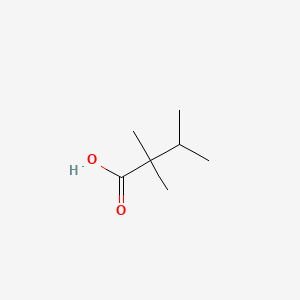

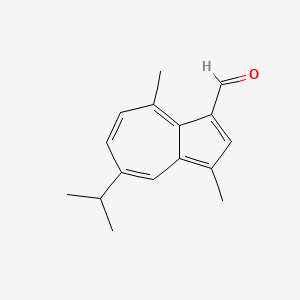

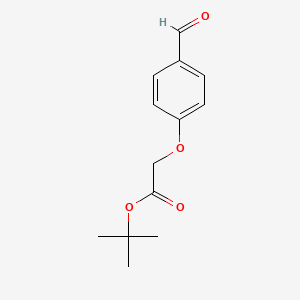

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)